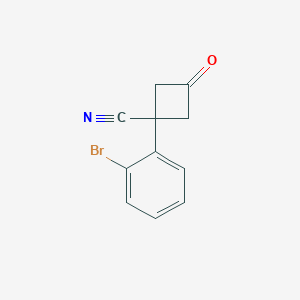

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

Description

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

1-(2-bromophenyl)-3-oxocyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H8BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2 |

InChI Key |

UWSYYIQUVHICFY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Multistep Synthetic Route Overview

Detailed Preparation Steps

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid Intermediate

- Initial preparation involves forming methyl triphenylphosphine iodide by stirring triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature.

- This intermediate undergoes lithiation with n-butyllithium at low temperature, followed by reaction with epoxy chloropropane and phenyl aldehyde to yield 3-benzylidene cyclobutanol.

- Subsequent hydrolysis and oxidation, including ozonolysis at -50 °C, produce 3-oxo cyclobutanecarboxylic acid with yields around 78%.

Step 2: Introduction of the 2-Bromophenyl Group via Friedel-Crafts Acylation

- The bromophenyl moiety is introduced onto the cyclobutane ring through Friedel-Crafts acylation, typically employing 2-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

- This step forms the aryl ketone structure essential for the target compound.

Step 3: Formation of the Nitrile Group

- The nitrile group is introduced by converting an amide or aldehyde precursor to the nitrile functionality.

- Reagents such as thionyl chloride or phosphorus pentachloride facilitate dehydration or halogenation followed by substitution to yield the nitrile group on the cyclobutane ring.

Reaction Conditions and Optimization

- The preparation method of 3-oxocyclobutanecarboxylic acid, a key intermediate, is well-documented in patent CN103467270A, detailing a multistep synthesis involving phosphonium salt formation, lithiation, epoxide opening, and ozonolysis with high yields and reproducibility.

- The incorporation of the 2-bromophenyl group via Friedel-Crafts acylation is a classical and reliable approach, supported by standard organic synthesis literature and industrial practices.

- The nitrile group introduction via dehydration of amides or conversion of aldehydes is a broadly applied method in organic synthesis, ensuring functional group compatibility and scalability.

- Commercial suppliers and research databases confirm the availability of this compound and its intermediates, indicating established synthetic routes and practical feasibility.

The preparation of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is achieved through a multistep synthetic process starting from cyclobutanone derivatives, followed by aromatic substitution and nitrile group installation. The methods combine classical organic reactions such as Friedel-Crafts acylation and dehydration reactions, optimized for yield and purity. The detailed protocols and reaction conditions are well documented in patent literature and supported by industrial synthetic practices, ensuring the compound's accessibility for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ketone and nitrile groups can engage in nucleophilic addition and substitution reactions . These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Replacement of the benzene ring with a pyridine (as in 1-(5-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile) introduces nitrogen-mediated polarity, improving aqueous solubility and altering binding affinities in medicinal chemistry contexts .

Functional Group Synergy :

- The 3-oxocyclobutane moiety stabilizes the ring strain via conjugation with the nitrile group, a feature common across analogs. However, the nitrile in the target compound may participate in dipole interactions distinct from carboxamide or sulfonyl derivatives (e.g., 1-[(2-bromophenyl)sulfonyl]piperazine, CAS 744243-41-2) .

Synthetic and Application Insights :

- Methoxy-substituted analogs (e.g., 1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile) are synthesized with higher yields (e.g., 77% in ) compared to brominated derivatives, likely due to reduced steric demands .

- Fluorinated analogs (e.g., 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile) are prioritized in drug discovery for their metabolic stability and bioavailability, contrasting with brominated compounds used in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.